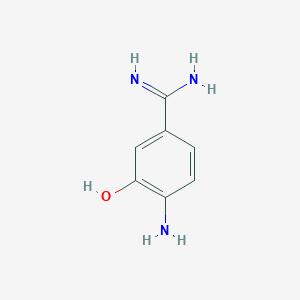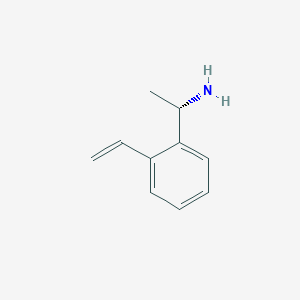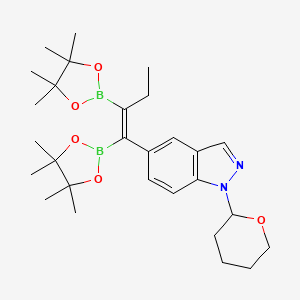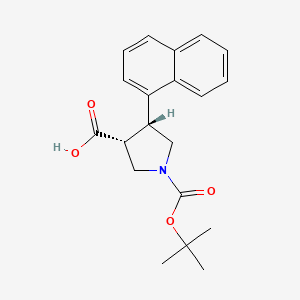
4-Amino-3-hydroxybenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-hydroxybenzimidamide is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes an amino group and a hydroxy group attached to a benzimidamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-hydroxybenzimidamide typically involves the construction of the benzimidazole heterocycleThe final step involves reducing the resin-bound N’-hydroxybenzimidamide functionality to an amidine using 1 M SnCl2·2H2O in DMF .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the solid-phase synthesis approach mentioned above can be adapted for larger-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-3-hydroxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxy group to other functional groups.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can produce various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-Amino-3-hydroxybenzimidamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-hydroxybenzimidamide involves its interaction with molecular targets such as DNA. The compound’s structure allows it to fit into the minor groove of DNA, facilitating hydrogen bonding and van der Waals interactions. This binding can influence DNA replication and transcription processes, making it a potential candidate for developing therapeutic agents .
Comparación Con Compuestos Similares
3,4-Diaminobenzamide: Similar in structure but lacks the hydroxy group.
4-Amino-3-hydroxybenzoic acid: Similar but contains a carboxylic acid group instead of the benzimidamide core.
4-Amino-3-hydroxybenzamide: Similar but lacks the benzimidazole ring.
Uniqueness: 4-Amino-3-hydroxybenzimidamide is unique due to its combination of an amino group, a hydroxy group, and a benzimidamide core. This unique structure allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that similar compounds cannot.
Propiedades
Fórmula molecular |
C7H9N3O |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
4-amino-3-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H9N3O/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,11H,8H2,(H3,9,10) |
Clave InChI |
UVPJQPSBJQJZBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=N)N)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)


![5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B12953498.png)
